molecular formula C7H7N B14149888 7-Azabicyclo[4.2.0]octa-1,3,5-triene CAS No. 4438-32-8

7-Azabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14149888
CAS No.: 4438-32-8
M. Wt: 105.14 g/mol
InChI Key: VGIGQBSFRFJJJG-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. It is often studied for its antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from a quinoline derivative. One common method involves the reaction of 2,4-dihydroxyquinoline with various reagents to form the desired bicyclic structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the bicyclic ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

7-Azabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound have been shown to inhibit β-tubulin, a protein involved in cell division, thereby exhibiting anticancer activity . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azabicyclo[4.2.0]octa-1,3,5-triene is unique due to its bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

7-azabicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-2-4-7-6(3-1)5-8-7/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGQBSFRFJJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570142
Record name 7-Azabicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4438-32-8
Record name 7-Azabicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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